Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate
Overview
Description
Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of this compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds . The alkylation reaction of this compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .Molecular Structure Analysis
The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives include the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by a series of reactions with halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) .Mechanism of Action
While the specific mechanism of action for Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate is not mentioned in the search results, imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
The future directions for research on Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate and related compounds could involve further exploration of their antimicrobial features and their potential therapeutic applications . Given the broad range of biological activities exhibited by imidazole derivatives , these compounds may have significant potential in the development of new drugs.
Properties
IUPAC Name |
ethyl 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-3-17-10(16)5-9-14-8-4-7(12)6(2)13-11(8)15-9/h4H,3,5H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBSZWCZABTDHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=NC(=C(C=C2N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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